molecular formula C9H9BrN4 B7052356 2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile

2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile

Cat. No.: B7052356
M. Wt: 253.10 g/mol
InChI Key: RTOVKBXKSOAVSA-UHFFFAOYSA-N
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Description

2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile is a chemical compound that features a bromopyrazole moiety attached to a pentanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile typically involves the reaction of 4-bromopyrazole with a suitable nitrile-containing reagent. One common method is the nucleophilic substitution reaction where 4-bromopyrazole reacts with a nitrile compound under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The bromopyrazole moiety can bind to active sites of enzymes, inhibiting their activity. The nitrile groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromopyrazol-1-yl)methyl]pentanedinitrile is unique due to the presence of both the bromopyrazole and nitrile functionalities.

Properties

IUPAC Name

2-[(4-bromopyrazol-1-yl)methyl]pentanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-9-5-13-14(7-9)6-8(4-12)2-1-3-11/h5,7-8H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOVKBXKSOAVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(CCC#N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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